molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No. B110540
CAS RN: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Description

Palladium(II) acetate is a chemical compound with a variety of applications in organic synthesis, particularly in catalysis. It is known for its role in facilitating numerous chemical reactions, including cross-coupling, carbonylation, and C-H activation processes. The versatility of palladium(II) acetate is highlighted by its use in both conventional solvents and supercritical carbon dioxide, as well as its ability to be recycled in catalytic systems .

Synthesis Analysis

The synthesis of palladium(II) acetate involves the reaction of activated palladium metal with a mixture of nitric acid and acetic acid. This process can yield the trin

Scientific Research Applications

  • Catalyst for N-Alkylation : Palladium(II) acetate acts as a versatile catalyst for the selective N-monoalkylation of amino derivatives, including aromatic and heteroaromatic amines as well as carboxamides, sulfonamides, and phosphazenes. This is achieved using primary alcohols as the initial source of the electrophile through a hydrogen autotransfer process (Martínez-Asencio, Yus, & Ramón, 2011).

  • Recyclable Catalyst in Supercritical Media : It is used as a heterogeneous catalyst for cross-coupling reactions in both conventional solvents and supercritical carbon dioxide. The catalyst can be recovered and recycled up to four times (Ley et al., 2002).

  • Annulation of Alkynes : Palladium(II) catalyzes the annulation of internal alkynes with specific boron-containing reagents, providing a method for synthesizing indenones and naphthols (Tsukamoto & Kondo, 2007).

  • In Cross-Coupling Chemistry : It's integral in metal-catalyzed cross-coupling reactions, especially with N-heterocyclic carbenes as ligands. These reactions are important for C-C bond formation, a fundamental process in organic synthesis (Marion & Nolan, 2008).

  • Oxidative Biaryl Synthesis : Palladium(II) acetate is utilized in intramolecular oxidative carbon-carbon bond formation under air, demonstrating broad scope and high yields, as seen in the synthesis of natural carbazole products (Liégault et al., 2008).

  • Carbonylation of Methyl Iodide and Methanol : It catalyzes the carbonylation of methyl iodide in methanol to methyl acetate, demonstrating its utility in organic synthesis and industrial processes (Yang, Haynes, & Maitlis, 1999).

  • Aerobic Oxidation of Alcohols : Palladium(II) acetate catalyzes the oxidation of alcohols to aldehydes and ketones using molecular oxygen in a fluorous biphase system. This system allows for easy separation and reuse of the active palladium species (Nishimura et al., 2000).

  • Formation and Characterization of Diphenyltripalladium(II) Complexes : It reacts with benzene and dialkyl sulfides to form novel diphenyltripalladium(II) complexes, showcasing its potential in forming complex organometallic structures (Fuchita et al., 1989).

  • Efficient Catalysts for Suzuki Coupling Reactions : Unsymmetrical palladium(II) N,N,O,O-Schiff base complexes have been shown to be efficient catalysts for Suzuki coupling reactions, a method critical for carbon-carbon bond formation in organic synthesis (Sedighipoor et al., 2018).

  • Site-Selective C(sp3)-H Alkynylation of Oligopeptides : Palladium(II) acetate is used in the C(sp3)-H alkynylation of oligopeptides, providing a chemical tool for synthesizing novel oligopeptide-pharmacophore conjugates, which has potential applications in targeted drug delivery (Liu, Qiao, Poss, & yu, 2017).

  • Palladium-Catalyzed Synthesis of Vinyl Acetate : Its role in the palladium-catalyzed synthesis of vinyl acetate from ethylene is investigated, providing insights into the stability and formation of palladium(II) acetate in catalyst systems (Nakamura, 1971).

Safety And Hazards

Palladium(II) acetate may cause an allergic skin reaction and serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

palladium(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4Pd
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DSSTOX Substance ID

DTXSID10890575
Record name Diacetatopalladium
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Molecular Weight

224.51 g/mol
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Physical Description

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline]
Record name Palladium(II) acetate
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Product Name

Palladium(II) acetate

CAS RN

3375-31-3, 19807-27-3
Record name Diacetatopalladium
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Record name Acetic acid, palladium salt (1:?)
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Record name Acetic acid, palladium(2+) salt (2:1)
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Record name Palladium(II) acetate
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Record name PALLADIUM(II) ACETATE
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Synthesis routes and methods I

Procedure details

A thin film of organic palladium compound was formed on the substrate 1 that carries thereon the device electrodes 4 and 5 by applying an organic palladium solution prepared by dissolving an organic palladium compound formed from palladium acetate and amine into butylacetate to the substrate 1. Then, the substrate 1 was baked at 300° C. for 10 minutes in the atmosphere within an oven to decompose and oxide the organic palladium on the substrate 1 until a film 7 of PdO was formed there.
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Synthesis routes and methods II

Procedure details

Palladium diacetate was prepared from palladium sponge, acetic acid and HNO2 by adding 0.295 g. of palladium sponge and 45 ml. of glacial acetic acid in the apparatus described in example 1. The resulting mixture was stirred at ambient temperature for about 2 hours with an occasional addition of gaseous HNO2 to the mixture. The mixture was stirred overnight at ambient temperature and was then heated to 115° C. for one hour while being purged with argon. The resulting brown-red solution was filtered and the filtrate was concentrated to yield orange-red crystals of trimeric, hydrocarbon-soluble palladium diacetate in 96% yield.
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Synthesis routes and methods III

Procedure details

The procedure of Example 6 was followed except that the reaction mixture was made up of 0.2 g. of palladium sponge, 42 g. of glacial acetic acid and 2 drops of distilled water. The reaction temperature was from 65°-70° C. and NO was bubbled slowly through the mixture under these conditions over a 20-25 minute period, during this time the mixture was periodically flushed with oxygen. All the palladium sponge dissolved during this time to give an orange-red solution which upon concentration afforded orange-red crystals of trimeric palladium acetate in 95% yield. The crystals were soluble in benzene and toluene and showed a sharp infrared band at 1600 cm-1.
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Yield
95%

Synthesis routes and methods IV

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
palladium(II) acetate
Reactant of Route 2
palladium(II) acetate
Reactant of Route 3
palladium(II) acetate
Reactant of Route 4
palladium(II) acetate
Reactant of Route 5
palladium(II) acetate
Reactant of Route 6
palladium(II) acetate

Citations

For This Compound
11,400
Citations
VI Bakhmutov, JF Berry, FA Cotton, S Ibragimov… - Dalton …, 2005 - pubs.rsc.org
Reaction of activated palladium metal with a HNO3/acetic acid mixture produces both orange Pd3(OAc)6, 1, and purple Pd3(OAc)5(NO2), 2. Compound 2 has a trinuclear structure …
Number of citations: 60 pubs.rsc.org
H Onoue, I Moritani - Journal of Organometallic Chemistry, 1972 - Elsevier
Di-μ-acetatobis(2,N-dihapto-N-phenylbenzaldimine)dipalladium(II) and related complexes have been prepared by the reaction of N-phenylbenzaldimine or related compounds with …
Number of citations: 266 www.sciencedirect.com
RN Pandey, PM Henry - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
Palladium(II) acetate in acetic acid in the absence of acetate ion exists as the trimeric species Pd 3 (OAc) 6 . The reaction of the trimer with NaOAc or LiOAc at 25 was not instantaneous. …
Number of citations: 100 cdnsciencepub.com
T Itahara - The Journal of Organic Chemistry, 1985 - ACS Publications
Aryl-substituted aromatic heterocycles are interesting compounds as precursors to biologically and physiologically active compounds and also in connection with the existence of …
Number of citations: 139 pubs.acs.org
AC Skapski, ML Smart - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
Palladium (II) acetate has a trimeric structure, of approximate symmetry D3h, in which each of the palladium atoms is joined to the other two by double acetate bridges.
Number of citations: 156 pubs.rsc.org
T Itahara - The Journal of Organic Chemistry, 1985 - ACS Publications
The oxidation of 1, 4-benzoquinone, 2-phenyl-1, 4-benzoquinone, 1, 4-naphthoquinone, and 1, 2-naphthoquinone by palladium (II) acetate in acetic acid containing arenes gave the …
Number of citations: 113 pubs.acs.org
Y Fujiwara, I Moritani, S Danno, R Asano… - Journal of the …, 1969 - ACS Publications
Olefins react with benzene derivatives to produce aryl-substituted olefinsvia directsubstitution of the aromatic compound for hydrogen on the double bond of the olefinin the presence of …
Number of citations: 665 pubs.acs.org
LM Stock, K Tse, LJ Vorvick… - The Journal of Organic …, 1981 - ACS Publications
Relative ratemeasurements indicate that the palladation reaction, although nonselective, adheres to the selectivity relationship for electrophilic aromatic substi-tution. Kinetic isotope …
Number of citations: 78 pubs.acs.org
K Hiraki, Y Fuchita, T Uchiyama - Inorganica Chimica Acta, 1983 - Elsevier
An acetato-bridged binuclear cyclopalladated complex of benzyldiphenylphosphine, [{Pd(C 6 H 4 CH 2 PPh 2 )(O 2 CMe)}], has been obtained by the reaction between the phosphine …
Number of citations: 29 www.sciencedirect.com
T Hosokawa, T Uno, S Inui… - Journal of the American …, 1981 - ACS Publications
The intramolecular oxidative cyclization of f/ww-2-(2-butenyl) phenol (2) using (+)-(3, 2, 10-? j-pinene) palladium (II) acetate (1) in the pressure of Cu (OAc) 2 and 02 has been studied in …
Number of citations: 215 pubs.acs.org

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